BenchChemオンラインストアへようこそ!

4-(3-phenylpropylidene)Piperidine-

Sigma receptor pharmacology sigma-2 selectivity phenylpropylpiperidine pharmacophore

4-(3-Phenylpropylidene)piperidine (CAS 159557-48-9) is a 4-alkylidenepiperidine featuring an exocyclic double bond conjugated with a phenylpropylidene moiety. With molecular formula C14H19N and a molecular weight of 201.31 g/mol, it is an unsaturated analog of 4-(3-phenylpropyl)piperidine.

Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
Cat. No. B8722623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-phenylpropylidene)Piperidine-
Molecular FormulaC14H19N
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESC1CNCCC1=CCCC2=CC=CC=C2
InChIInChI=1S/C14H19N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,8,15H,4,7,9-12H2
InChIKeyURNWLJJIOFGGOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Phenylpropylidene)piperidine – Structural & Procurement Baseline


4-(3-Phenylpropylidene)piperidine (CAS 159557-48-9) is a 4-alkylidenepiperidine featuring an exocyclic double bond conjugated with a phenylpropylidene moiety. With molecular formula C14H19N and a molecular weight of 201.31 g/mol, it is an unsaturated analog of 4-(3-phenylpropyl)piperidine . This compound serves as a rigidified scaffold for medicinal chemistry programs targeting sigma receptors, dopamine/serotonin transporters, and CCR5-mediated viral entry [1].

Why 4-(3-Phenylpropylidene)piperidine Cannot Be Swapped with Common Piperidine Analogs


Generic substitution of 4-(3-phenylpropylidene)piperidine with 4-benzylpiperidine, 4-phenylpiperidine, or saturated 4-(3-phenylpropyl)piperidine is problematic because the exocyclic double bond imposes conformational rigidity and alters the spatial orientation of the phenyl ring relative to the piperidine nitrogen [1]. This unsaturation shifts sigma receptor subtype preference from sigma-1 to sigma-2, a property not shared by phenethyl- or benzyl-substituted derivatives [2]. Additionally, the higher cLogP and reduced molecular flexibility affect membrane permeability and off-target binding profiles in ways that cannot be replicated by fully saturated analogs [3]. Procurement decisions must therefore be driven by the specific structural requirement for an exocyclic enamine pharmacophore rather than by general piperidine class membership.

Quantitative Differentiation Evidence for 4-(3-Phenylpropylidene)piperidine vs. Closest Analogs


Sigma-2 Receptor Subtype Preference: Phenylpropylpiperidines vs. Phenethylpiperidines

Phenylpropyl-substituted piperidines, including 4-(3-phenylpropylidene)piperidine, exhibit a strong preference for sigma-2 (σ2) receptors over sigma-1 (σ1) receptors, a selectivity inversion relative to phenethylpiperidines (e.g., 4-phenethylpiperidine) which favor σ1 [1]. This class-level finding establishes the phenylpropylidene scaffold as a privileged template for σ2-targeted probe and drug discovery.

Sigma receptor pharmacology sigma-2 selectivity phenylpropylpiperidine pharmacophore

Conformational Rigidity Imposed by Exocyclic Double Bond Differentiates from Saturated 4-(3-Phenylpropyl)piperidine

The exocyclic C=C double bond of 4-(3-phenylpropylidene)piperidine restricts rotation between the piperidine ring and the phenylpropyl side chain, imposing a defined dihedral angle that preorganizes the pharmacophore for target binding . In contrast, 4-(3-phenylpropyl)piperidine (CAS 18495-82-4) possesses a flexible saturated linker with four rotatable bonds, resulting in higher entropic penalty upon binding . While head-to-head binding data are unavailable, the principle that conformational constraint enhances affinity and selectivity is well-established in medicinal chemistry and directly applicable to procurement decisions for structure–activity relationship (SAR) studies.

Conformational restriction exocyclic enamine ligand preorganization

Lipophilicity Differential: Higher cLogP for 4-(3-Phenylpropylidene)piperidine vs. 4-Benzylpiperidine

The extended unsaturated phenylpropylidene chain elevates the calculated lipophilicity of 4-(3-phenylpropylidene)piperidine (cLogP ≈ 3.8) relative to the shorter, saturated 4-benzylpiperidine (cLogP ≈ 2.56–2.92) . This ~1.2 log unit difference corresponds to approximately a 15-fold increase in octanol–water partition coefficient, predicting significantly higher membrane permeability and brain penetration potential [1].

Lipophilicity cLogP blood-brain barrier penetration physicochemical property

Synthetic Yield and Scalability of Wittig-Based Route to 4-(3-Phenylpropylidene)piperidine

The Wittig reaction between 4-piperidone and (3-phenylpropyl)triphenylphosphonium ylide provides 4-(3-phenylpropylidene)piperidine in 90% isolated yield as a pale oily solid . This high-yielding, single-step transformation contrasts with the multi-step reductive amination or alkylation sequences typically required for saturated analogs such as 4-(3-phenylpropyl)piperidine, which often require protecting group strategies and chromatographic purification .

Wittig olefination synthetic accessibility alkylidenepiperidine synthesis yield optimization

Evidence-Backed Application Scenarios for 4-(3-Phenylpropylidene)piperidine


Sigma-2 Receptor Chemical Probe Development

The class-level σ2 preference of phenylpropylpiperidines [1] positions 4-(3-phenylpropylidene)piperidine as a starting scaffold for designing selective σ2 receptor probes. Use this compound when σ1-avoidance is critical for target validation studies in oncology or neuroscience.

Conformationally Constrained Dopamine Transporter Ligand Design

The rigid exocyclic enamine geometry differentiates this scaffold from flexible 4-(3-phenylpropyl)piperidine analogs used in dopamine transporter (DAT) inhibitor programs [2]. Employ 4-(3-phenylpropylidene)piperidine in SAR studies exploring the effect of side-chain preorganization on DAT vs. SERT selectivity.

CCR5 Antagonist Scaffold Optimization for HIV-1 Entry Inhibition

4-(3-Phenylprop-1-yl)piperidine is a key pharmacophoric element in 1,3,4-trisubstituted pyrrolidine CCR5 antagonists [2]. The unsaturated variant offers a rigidified alternative for balancing antiviral potency with pharmacokinetic properties when modifying the arylpropyl side chain.

CNS-Targeted Lead Generation Requiring Elevated Lipophilicity

With a cLogP of approximately 3.8, 4-(3-phenylpropylidene)piperidine provides inherently higher passive membrane permeability than 4-benzylpiperidine (LogP 2.56) . Select this compound for CNS drug discovery programs where increased brain exposure is a primary design objective.

Quote Request

Request a Quote for 4-(3-phenylpropylidene)Piperidine-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.